

An In-depth Technical Guide to 4-Ethoxy-2-

nitrophenyl isocyanate

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Compound of Interest

Compound Name: 4-Ethoxy-2-nitrophenyl isocyanate

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This technical guide provides a comprehensive overview of **4-Ethoxy-2-nitrophenyl isocyanate**, a reactive chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document covers the compound's physicochemical properties, potential synthetic routes, characteristic reactions, and prospective applications, with a focus on its utility in the synthesis of novel molecular entities.

Core Compound Data

4-Ethoxy-2-nitrophenyl isocyanate is an aromatic isocyanate featuring both an ethoxy and a nitro functional group on the phenyl ring. These substituents influence the reactivity of the isocyanate moiety, making it a subject of interest for chemical synthesis.

Physicochemical Properties

A summary of the key quantitative data for **4-Ethoxy-2-nitrophenyl isocyanate** is presented in the table below. This information has been compiled from established chemical databases.



Property	Value	Source
Molecular Formula	C9H8N2O4	PubChem[1]
Molecular Weight	208.17 g/mol	
Monoisotopic Mass	208.0484 Da	PubChem[1]
CAS Number	108128-49-0	
Predicted XlogP	2.9	PubChem[1]
SMILES	CCOC1=CC(=C(C=C1)N=C=O)INVALID-LINK[O-]	PubChem[1]
InChI	InChI=1S/C9H8N2O4/c1-2-15- 7-3-4-8(10-6-12)9(5- 7)11(13)14/h3-5H,2H2,1H3	PubChem[1]
InChlKey	ANUZRQJHDHUGTM- UHFFFAOYSA-N	PubChem[1]

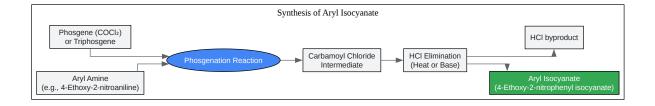
Synthesis and Experimental Protocols

While specific literature detailing the synthesis of **4-Ethoxy-2-nitrophenyl isocyanate** is not readily available, its preparation can be inferred from established methods for synthesizing related nitrophenyl isocyanates. The most common industrial method for producing isocyanates is the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[2]

General Synthetic Workflow

The synthesis of an aryl isocyanate from its corresponding aniline derivative generally follows the workflow depicted below. This process, known as phosgenation, involves the formation of an intermediate carbamoyl chloride, which then eliminates hydrogen chloride to yield the isocyanate.





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A generalized workflow for the synthesis of aryl isocyanates via phosgenation.

Experimental Protocol: Synthesis of a Related Compound (p-Nitrophenyl isocyanate)

The following protocol for the synthesis of p-nitrophenyl isocyanate from p-nitroaniline and phosgene can be adapted for the preparation of **4-Ethoxy-2-nitrophenyl isocyanate**.[3]

Materials:

- p-Nitroaniline
- Phosgene
- Dry Ethyl Acetate
- Dry Carbon Tetrachloride

Procedure:

- A solution of p-nitroaniline in dry ethyl acetate is slowly added to a solution of excess phosgene in the same solvent.
- The reaction mixture is gently boiled to facilitate the dissolution of the initially formed pnitroaniline hydrochloride.



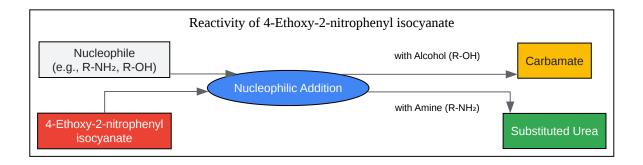
- After the addition is complete, the excess phosgene and ethyl acetate are removed by distillation.
- The residue is treated with hot, dry carbon tetrachloride to dissolve the p-nitrophenyl isocyanate, leaving behind insoluble byproducts.
- The carbon tetrachloride solution is partially concentrated and cooled to crystallize the pnitrophenyl isocyanate.

Chemical Reactivity and Applications in Drug Development

Isocyanates are highly reactive electrophiles that readily react with a variety of nucleophiles.[4] This reactivity is the cornerstone of their utility in organic synthesis and drug development. The primary reactions of interest involve the formation of ureas and carbamates.

General Reactivity Pathway

The isocyanate group is susceptible to nucleophilic attack at the central carbon atom. This leads to the formation of stable addition products, which is a fundamental principle in the synthesis of many pharmaceuticals and biomaterials.



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General reaction pathways of **4-Ethoxy-2-nitrophenyl isocyanate** with nucleophiles.



Experimental Protocol: Formation of a Substituted Urea

This protocol outlines a general procedure for the reaction of an aryl isocyanate with a primary amine to form a substituted urea.

Materials:

- 4-Ethoxy-2-nitrophenyl isocyanate
- · Primary amine of interest
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

- Dissolve the primary amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Slowly add a solution of **4-Ethoxy-2-nitrophenyl isocyanate** in the same solvent to the amine solution at room temperature.
- Stir the reaction mixture at room temperature for a specified time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the solvent is removed under reduced pressure.
- The resulting crude urea derivative can be purified by recrystallization or column chromatography.

Experimental Protocol: Formation of a Carbamate

This protocol provides a general method for the synthesis of a carbamate from an aryl isocyanate and an alcohol.

Materials:

4-Ethoxy-2-nitrophenyl isocyanate



- Alcohol of interest
- Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)
- Tertiary amine catalyst (optional, e.g., Triethylamine, DABCO)

Procedure:

- Dissolve the alcohol in the anhydrous solvent under an inert atmosphere.
- Add the tertiary amine catalyst, if required.
- Slowly add a solution of 4-Ethoxy-2-nitrophenyl isocyanate in the same solvent to the alcohol solution. The reaction may be exothermic.
- Stir the mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.
- Once the reaction is complete, the solvent is evaporated.
- The crude carbamate product is then purified, typically by column chromatography.

Potential Applications in Medicinal Chemistry

While there is no specific literature on the applications of **4-Ethoxy-2-nitrophenyl isocyanate** in drug development, its chemical nature suggests several potential uses:

- Linker Chemistry: The isocyanate group can be used to covalently link the 4-ethoxy-2nitrophenyl moiety to biomolecules or other small molecules containing amine or hydroxyl groups. This is a common strategy in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.
- Scaffold for Novel Compounds: The substituted phenyl ring can serve as a scaffold for the synthesis of a library of compounds. The nitro group can be reduced to an amine, providing a further point for chemical modification.
- Pro-drug Design: The reactivity of the isocyanate can be exploited to create pro-drugs that release an active pharmaceutical ingredient (API) upon reaction with biological nucleophiles.



Conclusion

4-Ethoxy-2-nitrophenyl isocyanate is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its reactivity, governed by the isocyanate functional group, allows for the straightforward synthesis of a variety of urea and carbamate derivatives. While direct literature on this specific compound is sparse, its properties and reactivity can be reliably inferred from related aryl isocyanates. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their work.

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